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CAS No.:
2215857-49-9; 2566-33-8; 66866-

69-1

Cat. No.: B2582411

Get Quote

Executive Summary & Scientific Rationale
N-Methyl-DL-leucine hydrochloride is a highly specialized unnatural amino acid derivative that

has become a cornerstone in modern drug discovery. It is extensively utilized in the synthesis

of peptide-based therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs) (1)[1].

The incorporation of an N-methyl group into a peptide backbone fundamentally alters its

conformational landscape. By eliminating the amide hydrogen bond donor and introducing

steric bulk, N-methylation enhances proteolytic stability, drives membrane permeability, and

modulates cis/trans isomerization (2)[2].

However, the structural elucidation of this compound—especially distinguishing it from

structural isomers like N-methylisoleucine—requires a rigorous, multi-modal analytical strategy.

This whitepaper provides a field-proven, self-validating framework for the physicochemical

characterization and structural analysis of N-methyl-DL-leucine hydrochloride.
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Physicochemical & Structural Fundamentals
N-Methyl-DL-leucine hydrochloride (IUPAC: 4-methyl-2-(methylamino)pentanoic acid

hydrochloride) exists as a racemic mixture of D- and L-enantiomers (3)[3]. The hydrochloride

salt form is engineered specifically to stabilize the secondary amine, preventing oxidative

degradation and significantly enhancing aqueous solubility during synthetic workflows.

Table 1: Fundamental Physicochemical Properties

Property Value

IUPAC Name
4-methyl-2-(methylamino)pentanoic acid

hydrochloride

CAS Number 2566-33-8

PubChem CID 567743

Molecular Formula C₇H₁₅NO₂ · HCl

Monoisotopic Mass (Free Base) 145.1103 Da

SMILES (Free Base) CC(C)CC(C(=O)O)NC

Analytical Strategy & Causality
Relying on a single analytical modality for unnatural amino acids often leads to false positives

due to isobaric interference or conformational masking. We employ an orthogonal, self-

validating system:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming

N-alkylation. The N-CH₃ group yields a distinct singlet in the ¹H NMR spectrum, while the α-

proton shifts downfield due to the electron-withdrawing nature of the protonated secondary

amine (4)[4].

Mass Spectrometry (LC-MS/MS): High-resolution MS confirms the exact mass.

Fragmentation (MS²) is critical here; it yields characteristic immonium ions that differentiate

N-methylleucine from N-methylisoleucine (5)[5].
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Vibrational Spectroscopy (FT-IR): Used to validate the salt form. Secondary amine

hydrochlorides exhibit broad, complex stretching bands in the 2700–2400 cm⁻¹ region,

distinct from free bases or primary amines.
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Caption: Multi-modal analytical workflow for the structural elucidation of N-methyl-DL-leucine

hydrochloride.

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols are designed with internal

validation checkpoints.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
Causality Check: We utilize Deuterated Methanol (Methanol-d₄) or D₂O with an internal

standard (HMDS or TSP) because precise chemical shift referencing is required to differentiate

the N-methyl singlet from solvent impurities or closely related aliphatic signals ().
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Sample Preparation: Dissolve 15 mg of N-methyl-DL-leucine hydrochloride in 0.6 mL of

Methanol-d₄. Add HMDS to a final concentration of 0.94 mM to serve as the internal

calibration standard (set to 0.062 ppm for ¹H).

Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

Lock onto the deuterium signal of the solvent.

1D ¹H Acquisition: Acquire 16–32 scans with a relaxation delay (D1) of 3 seconds. Validation:

The D1 must be sufficiently long to allow complete relaxation of the N-CH₃ protons for

accurate integration (must integrate exactly to 3H relative to the α-CH 1H).

2D Correlation (COSY/HSQC): Run a ¹H-¹H COSY to trace the spin system from the α-

proton down the isobutyl side chain. Validation: This confirms the connectivity of the leucine

side chain, ruling out valine or isoleucine isomers.

Table 2: Expected NMR Chemical Shifts (in D₂O/MeOD)

Nucleus
Structural
Position

Expected Shift
(ppm)

Multiplicity Integration

¹H N-CH₃ 2.80 – 3.10 Singlet 3H

¹H α-CH 3.60 – 3.90 Multiplet 1H

¹H β-CH₂ 1.60 – 1.90 Multiplet 2H

¹H γ-CH 1.60 – 1.80 Multiplet 1H

¹H δ-CH₃ (x2) 0.90 – 1.05 Doublets 6H

¹³C N-CH₃ 31.0 – 33.0 - -

¹³C α-C 60.0 – 63.0 - -

¹³C β-C 38.0 – 40.0 - -

(Note: Exact shifts may vary slightly based on concentration, pH, and exact solvent

referencing[4][6].)
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Protocol B: LC-MS/MS System Suitability and
Fragmentation
Causality Check: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) rather

than standard Reversed-Phase (C18) chromatography because the polar hydrochloride salt of

the small amino acid exhibits poor retention and peak shape on hydrophobic stationary phases

(5)[5].

Chromatography Setup: Install a HILIC column (e.g., 50 × 2.1 mm, 1.7 µm particles).

Mobile Phase: Prepare Mobile Phase A (5 mM ammonium formate in water) and Mobile

Phase B (Acetonitrile). Run a gradient from 90% B down to 50% B over 5 minutes.

Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

Data Acquisition: Scan for the protonated molecular ion[M+H]⁺ at m/z 146.11.

MS² Fragmentation: Isolate m/z 146.11 and apply Collision-Induced Dissociation (CID).

Validation: Look for the loss of H₂O and CO₂ (formic acid equivalent loss) yielding the

characteristic N-methyl immonium ion, which confirms the structural backbone.

Mechanistic Impact on Drug Design
When N-methyl-DL-leucine is incorporated into a macrocycle or peptide, it radically alters the

molecule's pharmacological profile. The N-methyl group removes a critical hydrogen bond

donor, which prevents local intermolecular aggregation and lowers the desolvation energy

required for the peptide to cross lipid bilayers (7)[7]. Furthermore, the steric bulk of the methyl

group restricts the Ramachandran dihedral angles (φ and ψ), frequently inducing a cis peptide

bond conformation that is highly resistant to enzymatic degradation by endogenous proteases

(2)[2].
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Caption: Mechanistic impact of N-methylation on the physicochemical and pharmacokinetic

properties of peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2582411/docs#structural-analysis-of-n-
methyl-dl-leucine-hydrochloride-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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